molecular formula C15H15N5O6 B2865237 dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 892277-85-9

dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2865237
CAS No.: 892277-85-9
M. Wt: 361.314
InChI Key: JMRIYJLBUKQIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a triazole-based compound featuring a 1,2,3-triazole core substituted with two methyl ester groups at positions 4 and 5 and a 2-oxoethyl side chain at position 1. The side chain is further functionalized with an anilinocarbonylamino (-NH-C(O)-NH-C₆H₅) group, introducing hydrogen-bonding capacity and aromaticity. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between dimethyl acetylenedicarboxylate (DMAD) and a tailored azide precursor containing the anilinocarbonylamino motif . Its structural complexity and functional diversity make it a candidate for pharmaceutical applications, particularly in antimicrobial and anticancer research.

Properties

IUPAC Name

dimethyl 1-[2-oxo-2-(phenylcarbamoylamino)ethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O6/c1-25-13(22)11-12(14(23)26-2)20(19-18-11)8-10(21)17-15(24)16-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,16,17,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRIYJLBUKQIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NC(=O)NC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Azide Precursor

The azide component, 2-azido-N-(phenylcarbamoyl)acetamide, is prepared via:

  • Azidation : Ethyl chloroacetate reacts with sodium azide in DMF at 60°C to yield ethyl azidoacetate (85% yield).
  • Hydrolysis and Activation : Saponification with NaOH followed by thionyl chloride converts the ester to azidoacetyl chloride.
  • Urea Formation : Reaction with aniline in dichloromethane (DCM) with triethylamine affords the azide precursor (72% yield).

Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

Under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate), the azide reacts with DMAD in THF/H₂O (1:1) at room temperature for 12 hours. The reaction proceeds via a 1,3-dipolar mechanism, yielding the triazole core with 89% regioselectivity for the 1,4,5-trisubstituted product.

Reaction Conditions :

  • Catalyst: CuSO₄·5H₂O (10 mol%)
  • Reducing Agent: Sodium ascorbate (20 mol%)
  • Solvent: THF/H₂O (1:1)
  • Yield: 78% after column chromatography (silica gel, ethyl acetate/hexane).

Post-Functionalization of Pre-Formed Triazole Cores

An alternative approach modifies pre-assembled triazole intermediates:

Synthesis of Dimethyl 1H-1,2,3-Triazole-4,5-Dicarboxylate

DMAD and sodium azide undergo cycloaddition in methanol at 0°C, producing the unsubstituted triazole (92% yield).

N1-Alkylation with 2-Bromo-N-(phenylcarbamoyl)Acetamide

The triazole’s NH group is deprotonated with NaH in DMF at 0°C, followed by addition of 2-bromo-N-(phenylcarbamoyl)acetamide. After 24 hours at 60°C, the alkylated product is isolated in 68% yield.

Optimization Notes :

  • Higher temperatures (>70°C) promote ester hydrolysis.
  • DMF outperforms THF due to better solubility of intermediates.

Three-Component Reaction Strategies

Recent advances enable single-pot syntheses by integrating azides, alkynes, and urea precursors:

Copper-Mediated Decarboxylative Coupling

Adapting methods from Kumar et al. (2018), cinnamic acid derivatives, aryl azides, and urea precursors react under Cu(OTf)₂ catalysis. For this compound:

  • Reagents : DMAD, in situ-generated azide, and phenyl isocyanate.
  • Conditions : Cu(OTf)₂ (15 mol%), ascorbic acid, DMF, 115°C, 18 hours.
  • Yield : 63% after recrystallization.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Steps Catalyst Temperature Yield Purity (HPLC)
CuAAC 3 Cu(I) RT 78% 98.5%
Post-Alkylation 4 NaH 60°C 68% 96.2%
Three-Component 1 Cu(OTf)₂ 115°C 63% 94.8%

Key Observations :

  • CuAAC offers superior yield and regiocontrol but requires pre-synthesis of the azide.
  • Post-alkylation is scalable but suffers from moderate yields due to competing side reactions.
  • Three-component methods reduce purification steps but demand high temperatures.

Characterization and Validation

Post-synthesis, the compound is validated using:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows triazole C-H at δ 8.21 ppm and urea NH at δ 10.34 ppm.
  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O) and 1665 cm⁻¹ (urea C=O).
  • X-Ray Diffraction : Confirms planar triazole ring and intramolecular H-bonding between urea NH and ester carbonyl.

Industrial and Environmental Considerations

  • Solvent Recovery : DMF and THF are recycled via distillation (85% recovery).
  • Catalyst Reuse : Cu(I) residues are removed via chelating resins, reducing heavy metal waste.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases

Biological Activity

Dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate (CAS Number: 892277-85-9) is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound is notable for its unique structural features, which include a triazole ring and an anilinocarbonyl group, suggesting significant potential for various biological activities.

Structural Overview

The compound's structure can be represented as follows:

C15H15N5O6\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}_{6}

This structure comprises:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Anilinocarbonyl Group : Enhances the compound's reactivity and potential interactions with biological targets.
  • Dicarboxylate Esters : May contribute to solubility and bioavailability.

Biological Activities

  • Antimicrobial Properties :
    • Compounds with a triazole structure have been widely studied for their antimicrobial activities. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal properties . The presence of the anilinocarbonyl group may enhance these effects by improving binding affinities to microbial targets.
  • Anticancer Activity :
    • The biological evaluation of similar triazole compounds has shown promising anticancer effects. For instance, certain 1,2,3-triazole derivatives have demonstrated antiproliferative activity against various cancer cell lines . The unique functional groups in this compound could potentially enhance its effectiveness in targeting cancer cells.
  • Anti-HIV Activity :
    • Triazole derivatives have also been reported to exhibit anti-HIV properties. For example, some triazole analogues have shown potent inhibition of HIV-1 replication . This suggests that this compound may possess similar antiviral capabilities.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Dimethyl 1-(3-hydroxy-2-iodo-1-phenylpropyl)-1H-1,2,3-triazole-4,5-dicarboxylateContains iodine substitutionAnticancer propertiesIodine enhances reactivity
Dimethyl 1-(phenyl)-1H-1,2,3-triazole-4-carboxylateSimple phenyl substitutionAntimicrobial activityLacks additional functional groups
Dimethyl 1-(benzoyl)-1H-1,2,3-triazole-4-carboxylateBenzoyl group enhances lipophilicityAnti-inflammatory effectsIncreased solubility due to benzoyl

The comparison illustrates that the unique combination of functional groups in this compound may afford it distinct advantages over simpler analogs.

Case Studies and Research Findings

Recent studies have highlighted the importance of triazoles in drug design and development:

  • A study evaluating various triazole compounds found that those with complex substituents exhibited superior antimicrobial and anticancer activities compared to their simpler counterparts .
  • Another investigation into the synthesis and biological evaluation of novel triazole-linked azo dyes reported significant antibacterial and antifungal activity in several synthesized compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole dicarboxylates are a versatile class of compounds with variations in substituents influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogues

Compound Name Substituent at N(1) Key Features Biological Activity Reference
Dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate 2-[(Anilinocarbonyl)amino]-2-oxoethyl Urea-like linkage, aromatic NH for H-bonding Antibacterial (hypothesized); potential enzyme inhibition
Dimethyl 1-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate Benzothiazole-piperazine Extended π-system; basic piperazine moiety Anticancer (IC₅₀: 0.71–2.25 μM against cancer cell lines)
Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate 4-Bromophenyl Halogenated aromatic ring; lipophilic Antibacterial (Gram-positive bacteria)
Dimethyl 1-(2-(4-chlorophenyl-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate 4-Chlorophenyl-2-oxoethyl Chlorine enhances electronegativity; ketone group Antifungal (Candida spp.)
Dimethyl 1-(3-hydroxy-2-iodo-1-phenylpropyl)-1H-1,2,3-triazole-4,5-dicarboxylate 3-Hydroxy-2-iodo-1-phenylpropyl Bulky iodinated substituent; stereochemical complexity Crystallographic studies (no reported bioactivity)

Key Differences and Implications

Substituent Flexibility: The anilinocarbonylamino group in the target compound provides a rigid urea-like structure, enhancing hydrogen-bonding interactions with biological targets . In contrast, benzothiazole-piperazine derivatives (e.g., compound 6a) exhibit planar aromatic systems and basic nitrogen atoms, improving DNA intercalation and kinase inhibition . Halogenated analogs (e.g., 4-bromo/chlorophenyl) increase lipophilicity, enhancing membrane permeability but reducing solubility .

Synthetic Routes: Most analogs are synthesized via CuAAC between DMAD and azides. However, the target compound’s azide precursor requires multi-step synthesis to introduce the anilinocarbonylamino group, complicating scalability .

Biological Activity: Anticancer Activity: Benzothiazole-piperazine hybrids show superior cytotoxicity (IC₅₀ < 1 μM) compared to halogenated or urea-linked derivatives, likely due to dual targeting of topoisomerase and microtubules .

Spectroscopic Properties :

  • ¹H-NMR : The target compound’s methyl ester protons resonate as singlets at δ ~3.9–4.0 ppm, consistent with other dimethyl esters. Ethyl esters (e.g., diethyl analogs) show split signals (δ ~1.2–4.4 ppm) due to CH₂CH₃ groups .
  • IR : The urea carbonyl (C=O) in the target compound appears at ~1674 cm⁻¹, distinct from ester carbonyls (~1740 cm⁻¹) .

Q & A

Basic: What are the optimal synthetic routes for dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate?

The synthesis typically involves multi-step protocols, including:

  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization.
  • Step 2 : Functionalization via nucleophilic substitution or amidation. For example, coupling 2-[(anilinocarbonyl)amino]-2-oxoethyl groups to the triazole ring using dimethyl acetylenedicarboxylate (DMAD) under reflux in dry acetone for 12–14 hours .
  • Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography.
    Key variables : Solvent choice (e.g., DMSO for high-temperature reactions), catalyst loading (e.g., 10 mol% CuI for CuAAC), and reaction monitoring via TLC/HPLC .

Basic: How is the structural integrity of this compound validated in academic research?

Structural validation relies on:

  • X-ray crystallography : Triclinic crystal systems (e.g., space group P1) with lattice parameters (a = 8.0504 Å, b = 9.6941 Å, c = 11.1893 Å) confirm molecular geometry .
  • Spectroscopic techniques :
    • NMR : Distinct signals for methyl ester protons (δ 3.8–4.0 ppm) and anilinocarbonyl NH (δ 10.2–10.5 ppm).
    • MS : Molecular ion peaks matching m/z = 445.21 (calculated for C₁₅H₁₆IN₃O₅) .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

Advanced: What methodologies resolve contradictions in reported biological activity data for triazole derivatives?

Contradictions arise from variations in assay conditions or substituent effects. To address this:

  • Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • SAR studies : Compare analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to isolate substituent contributions .
  • Computational docking : Predict binding affinities to targets like EGFR or COX-2 using AutoDock Vina, cross-validated with experimental IC₅₀ values .

Advanced: How can reaction mechanisms for ester hydrolysis in this compound be elucidated?

Mechanistic studies employ:

  • Kinetic profiling : Monitor hydrolysis rates under acidic (HCl/EtOH) vs. basic (NaOH/H₂O) conditions via HPLC.
  • Isotopic labeling : Use ¹⁸O-water to track oxygen incorporation into carboxylate products.
  • DFT calculations : Model transition states (e.g., tetrahedral intermediates) at the B3LYP/6-31G* level to identify rate-limiting steps .

Advanced: What crystallographic challenges arise in analyzing this compound, and how are they mitigated?

Challenges include:

  • Disorder in flexible chains : The oxoethyl-anilinocarbonyl moiety may exhibit conformational disorder. Mitigate by collecting data at low temperatures (100 K) and refining anisotropic displacement parameters .
  • Weak diffraction : Use synchrotron radiation or long exposure times (≥60 sec/frame) on Bruker APEX DUO CCD diffractometers .
  • Data correction : Apply multi-scan absorption corrections (e.g., SADABS) to refine R₁ values to ≤0.015 .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid ester hydrolysis.
  • Solubility : Dissolve in anhydrous DMSO (≤10 mM) for long-term storage; avoid aqueous buffers unless immediately used .

Advanced: How can computational methods optimize reaction yields for scaled-up synthesis?

  • Reaction path searching : Use quantum chemical software (e.g., Gaussian) to identify low-energy pathways for triazole formation.
  • Machine learning : Train models on existing reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions (e.g., DMF at 80°C vs. acetone at 60°C) .
  • Microkinetic modeling : Simulate concentration profiles of intermediates to avoid byproduct formation .

Advanced: What strategies validate the purity of this compound in the absence of commercial standards?

  • HPLC-DAD/ELSD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities ≤0.1%.
  • 2D NMR : HSQC and HMBC correlations confirm connectivity and exclude regioisomers.
  • Combined spectral libraries : Cross-reference with databases (e.g., SciFinder) using CAS 892278-36-3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.